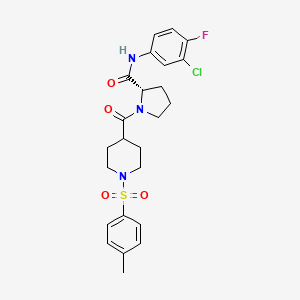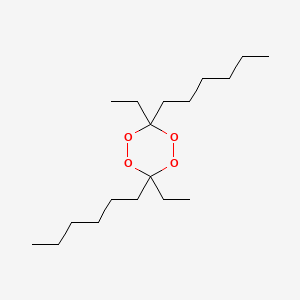
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones This compound features a morpholine ring substituted with a fluorophenyl group and a prop-2-en-1-yl group
准备方法
合成路线和反应条件
合成(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮通常涉及以下步骤:
吗啉环的形成: 吗啉环可以通过在碱性条件下使二乙醇胺与合适的卤代化合物反应来合成。
氟苯基的引入: 氟苯基可以通过使用氟苯衍生物的亲核芳香取代反应引入。
丙-2-烯-1-基的添加: 丙-2-烯-1-基可以通过使用烯丙基卤化物的烷基化反应添加。
工业生产方法
在工业环境中,(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮的生产可能涉及优化的反应条件,例如使用催化剂、控制温度和压力以提高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,可能形成氧化物或其他含氧衍生物。
还原: 还原反应可能导致形成还原衍生物,例如醇或胺。
取代: 该化合物可以参与取代反应,其中其取代基之一被另一基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用的还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 取代反应可能涉及在各种条件下使用卤素、亲核试剂或亲电试剂等试剂。
形成的主要产物
从这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮可用作合成更复杂分子的构建块。其独特的结构使其成为有机合成的宝贵中间体。
生物
在生物研究中,该化合物可以研究其与生物分子(例如蛋白质或核酸)的潜在相互作用。它可以作为生化测定中的探针或配体。
医药
在医学中,(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮可以研究其药理特性。它可能是药物开发的候选药物,特别是如果它对特定生物靶点表现出活性。
工业
在工业应用中,由于其化学稳定性和反应性,该化合物可用于开发新材料,例如聚合物或涂层。
作用机制
(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮的作用机制涉及它与分子靶点(例如酶或受体)的相互作用。该化合物可能与这些靶点结合,调节其活性并导致特定的生物效应。所涉及的确切途径取决于其使用的具体环境。
相似化合物的比较
类似化合物
(6S)-6-(3-氯苯基)-4-(丙-2-烯-1-基)吗啉-3-酮: 与氟原子相同的结构,但含有一个氯原子。
(6S)-6-(3-甲基苯基)-4-(丙-2-烯-1-基)吗啉-3-酮: 与氟原子相同的结构,但含有一个甲基。
(6S)-6-(3-溴苯基)-4-(丙-2-烯-1-基)吗啉-3-酮: 与氟原子相同的结构,但含有一个溴原子。
独特性
(6S)-6-(3-氟苯基)-4-(丙-2-烯-1-基)吗啉-3-酮的独特性在于氟原子的存在,它可以显着影响其化学和生物特性。氟原子可以增强化合物的稳定性、亲脂性和与生物靶点的相互作用能力。
属性
CAS 编号 |
920798-20-5 |
|---|---|
分子式 |
C13H14FNO2 |
分子量 |
235.25 g/mol |
IUPAC 名称 |
(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1 |
InChI 键 |
HUZKNTAQXAZBMB-GFCCVEGCSA-N |
手性 SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
规范 SMILES |
C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)


![1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12620621.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12620638.png)
